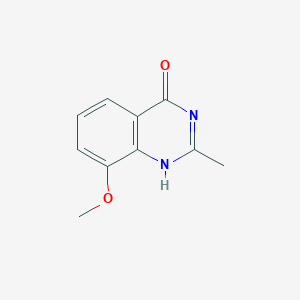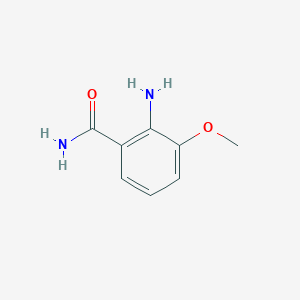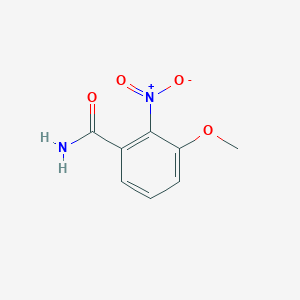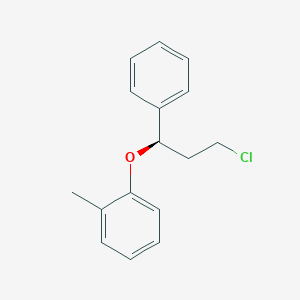
(R)-3-Chlor-1-phenyl-1-(2-methylphenoxy)propan
Übersicht
Beschreibung
®-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a chloro group, a phenyl group, and a methylphenoxy group attached to a propane backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Wissenschaftliche Forschungsanwendungen
®-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
Target of Action
It is structurally similar to phenoxy herbicides, which are known to mimic the plant growth hormone indoleacetic acid (iaa) . This suggests that the compound may interact with similar targets as these herbicides, primarily affecting plant growth processes.
Mode of Action
Phenoxy herbicides, including compounds similar to ®-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, act by mimicking the auxin growth hormone IAA . They induce rapid, uncontrolled growth in plants, often leading to the plant’s death . This mode of action is selective, primarily affecting broad-leaf plants while leaving monocotyledonous crops relatively unaffected .
Biochemical Pathways
These herbicides disrupt normal plant growth processes by overstimulating the auxin signaling pathway .
Pharmacokinetics
A related compound, ®-2-(4-chloro-2-methylphenoxy)propanoate, is described as a monocarboxylic acid anion obtained by deprotonation of the carboxy group
Result of Action
Phenoxy herbicides, which the compound is structurally similar to, cause rapid, uncontrolled growth in plants, often leading to the plant’s death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenol, phenylmagnesium bromide, and 3-chloropropanol.
Grignard Reaction: Phenylmagnesium bromide is reacted with 2-methylphenol to form the corresponding phenyl ether.
Chlorination: The phenyl ether is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Coupling Reaction: The chlorinated intermediate is coupled with 3-chloropropanol under basic conditions to yield ®-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenyl and methylphenoxy groups can undergo oxidation to form corresponding quinones or other oxidized products.
Reduction Reactions: The compound can be reduced to form dechlorinated or hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of amines, thiols, or other substituted derivatives.
Oxidation: Formation of quinones or other oxidized compounds.
Reduction: Formation of dechlorinated or hydrogenated products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(4-chloro-2-methylphenoxy)propanoate
- ®-o-methylphenyl glycidyl ether
- ®-2-(4-chloro-2-methylphenoxy)propionic acid
Uniqueness
®-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
1-[(1R)-3-chloro-1-phenylpropoxy]-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDWIPMYVBCJJX-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1O[C@H](CCCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


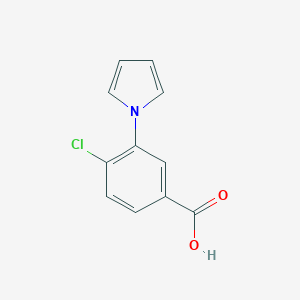

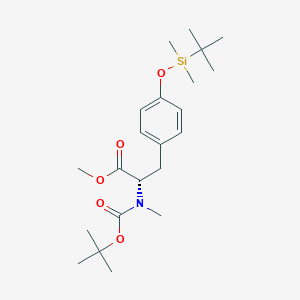
![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)
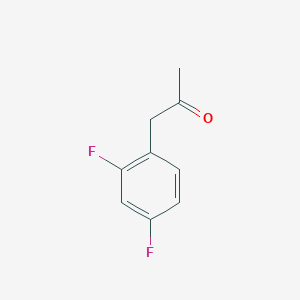
![Sodium Benzo[d]isoxazol-3-ylmethanesulfonate](/img/structure/B19128.png)
![2-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid](/img/structure/B19130.png)

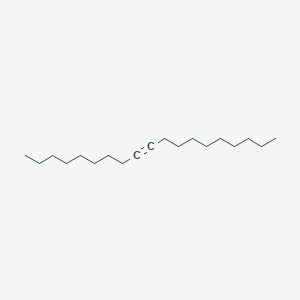

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B19151.png)
